molecular formula C7H6BrN3 B1443739 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-58-5

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B1443739
CAS No.: 1228450-58-5
M. Wt: 212.05 g/mol
InChI Key: GQYLZUNWOJNSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

The primary targets of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

This compound interacts with its kinase targets by forming an essential hydrogen bond with the kinase hinge region . This interaction results in the inhibition of kinase activity, thereby modulating the phosphorylation state of the substrate proteins .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. These pathways are primarily involved in cell cycle progression, apoptosis, and differentiation . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of kinase activity. This can lead to altered cell cycle progression, apoptosis, and differentiation, depending on the specific kinases that are inhibited .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C

Biochemical Analysis

Biochemical Properties

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine plays a significant role in biochemical reactions, particularly in kinase inhibition. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This process is crucial for regulating various cellular activities. The compound interacts with kinases by inhibiting their activity, which can affect cell signaling pathways and cellular functions .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting kinase activity, the compound can alter the phosphorylation status of proteins, leading to changes in cell signaling and gene expression. This can result in modifications in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with kinases. The compound binds to the active site of the kinase enzyme, preventing the transfer of phosphate groups to substrates. This inhibition can lead to a decrease in the phosphorylation of target proteins, affecting various cellular processes. Additionally, the compound may influence gene expression by altering the activity of transcription factors that are regulated by phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of kinase activity and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as kinase inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues and organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. By inhibiting kinase activity, the compound can alter the phosphorylation status of enzymes involved in metabolic processes, leading to changes in their activity and overall metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

The synthesis of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, methyl iodide for methylation, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

Comparison with Similar Compounds

2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

  • 2-Bromo-5-(4-methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazine
  • 2-Bromo-7-iodo-5-(4-methylphenyl)sulfonyl-5H-pyrrolo[2,3-b]pyrazine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical reactivity.

Properties

IUPAC Name

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYLZUNWOJNSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(3-trimethylsilanyl-prop-1-ynyl)-pyrazin-2-ylamine (1.66 g, 66% purity, 5.84 mmol) in 25 mL of THF was added a solution of tBuOK in THF (1M, 11.7 mL, 11.7 mmol) slowly at RT. The reaction mixture was heated to reflux for 2 days, then cooled to RT, diluted with EtOAc, quenched with H2O, filtered through a pad of celite, and washed with H2O and EtOAc. The organic layer was separated, washed with H2O and brine, dried (MgSO4), and concentrated to give 598 mg of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine as a brown solid (48% yield).
Name
5-bromo-3-(3-trimethylsilanyl-prop-1-ynyl)-pyrazin-2-ylamine
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
11.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 3
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 4
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 5
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 6
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.